molecular formula C11H8F3NO3 B2397387 2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid CAS No. 380430-75-1

2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid

Cat. No.: B2397387
CAS No.: 380430-75-1
M. Wt: 259.184
InChI Key: YQRSWYLDDWXJEQ-UHFFFAOYSA-N
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Description

2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid is an organic compound with the molecular formula C₁₁H₈F₃NO₃ It is characterized by the presence of a trifluoromethyl group, a ketone, and an amino group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid typically involves the reaction of 4,4,4-trifluoro-3-oxobut-1-en-1-ylamine with benzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl-substituted benzoic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-3-oxobut-1-en-1-ylamine: Similar structure but lacks the benzoic acid moiety.

    Trifluoromethylbenzoic acid: Contains the trifluoromethyl group but lacks the ketone and amino groups.

    2-Aminobenzoic acid: Contains the amino and benzoic acid groups but lacks the trifluoromethyl and ketone groups.

Uniqueness

2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid is unique due to the combination of its trifluoromethyl, ketone, and amino groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO3/c12-11(13,14)9(16)5-6-15-8-4-2-1-3-7(8)10(17)18/h1-6,15H,(H,17,18)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRSWYLDDWXJEQ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC=CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)N/C=C/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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